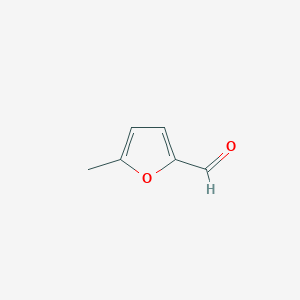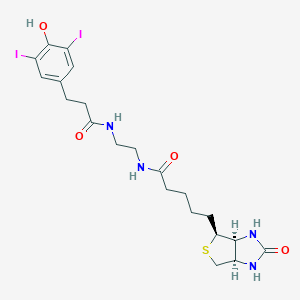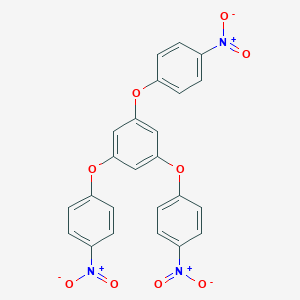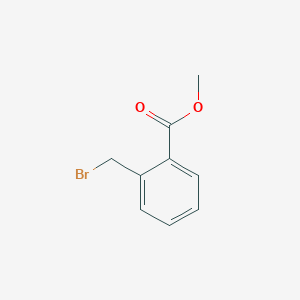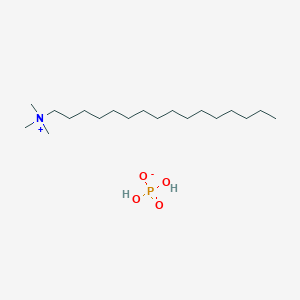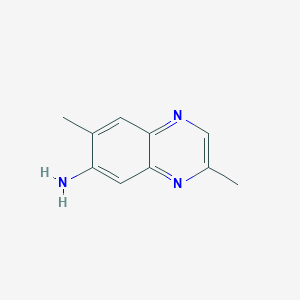
3,7-Dimethylquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylquinoxalin-6-amine is a heterocyclic organic compound that belongs to the quinoxaline family. It is a highly versatile molecule with a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylquinoxalin-6-amine is not fully understood. However, it is thought to act as a potent inhibitor of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cell division and the induction of apoptosis, making it a promising candidate for cancer treatment.
Effets Biochimiques Et Physiologiques
3,7-Dimethylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,7-Dimethylquinoxalin-6-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe in biological imaging. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, one limitation of using 3,7-Dimethylquinoxalin-6-amine is its high cost, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for the use of 3,7-Dimethylquinoxalin-6-amine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of 3,7-Dimethylquinoxalin-6-amine and to explore its potential therapeutic properties.
Méthodes De Synthèse
The synthesis of 3,7-Dimethylquinoxalin-6-amine involves the condensation of 3,7-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC). The resulting product is then purified by crystallization or column chromatography. This method yields a high purity product with a yield of up to 80%.
Applications De Recherche Scientifique
3,7-Dimethylquinoxalin-6-amine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been found to have potential therapeutic properties in the treatment of various diseases, including cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
122457-29-8 |
|---|---|
Nom du produit |
3,7-Dimethylquinoxalin-6-amine |
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
3,7-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3 |
Clé InChI |
FCHSLXRJUGFKMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1N)C |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




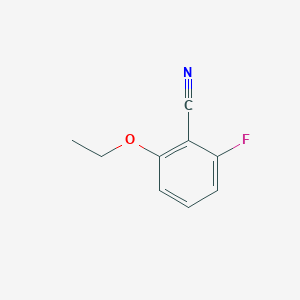
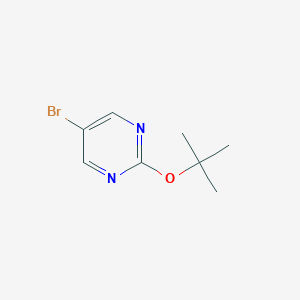
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


